molecular formula C₂₂H₂₂O₁₂ B1159361 rac-Hesperetin 7-O-β-D-Glucuronide

rac-Hesperetin 7-O-β-D-Glucuronide

Cat. No.: B1159361
M. Wt: 478.4
Attention: For research use only. Not for human or veterinary use.
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Description

Precursor Metabolism: Hesperidin (B1673128) Hydrolysis to Hesperetin (B1673127)

The initial and rate-limiting step in the bioavailability of hesperidin is its conversion to the aglycone form, hesperetin. nih.gov This process is exclusively mediated by the enzymatic machinery of the gut microbiota.

Hesperidin, a flavanone (B1672756) glycoside composed of hesperetin and the disaccharide rutinose, is poorly absorbed in the small intestine. nih.govnih.gov Its large size and hydrophilic nature prevent it from passively diffusing across the intestinal epithelium. nih.gov Consequently, hesperidin travels largely intact to the colon, where it is metabolized by the resident gut microbiota. nih.govresearchgate.net

The colonic microbiota possesses a diverse array of enzymes capable of cleaving the glycosidic bonds of hesperidin. nih.govresearchgate.net This deglycosylation process releases the more lipophilic and readily absorbable aglycone, hesperetin. nih.govnih.govresearchgate.net The composition and metabolic activity of an individual's gut microbiota can significantly influence the extent and rate of hesperidin hydrolysis, leading to inter-individual variations in hesperetin bioavailability. researchgate.net Studies have identified specific bacterial species, such as those from the Bifidobacterium genus, particularly Bifidobacterium catenulatum and Bifidobacterium pseudocatenulatum, as being capable of hydrolyzing hesperidin. nih.govnih.gov

The enzymatic breakdown of hesperidin to hesperetin can occur through two primary pathways, both of which rely on microbial enzymes. researchgate.netresearchgate.net

Sequential Hydrolysis: This two-step process involves the sequential action of two distinct enzymes. First, α-L-rhamnosidase cleaves the terminal rhamnose sugar from the rutinose moiety, yielding hesperetin-7-O-glucoside. researchgate.netekosfop.or.kr Subsequently, β-glucosidase hydrolyzes the remaining glucose molecule to release the hesperetin aglycone. nih.govresearchgate.netekosfop.or.kr

One-Step Deglycosylation: A single enzyme, α-rhamnosyl-β-glucosidase, can directly hydrolyze the entire rutinose disaccharide from hesperidin to yield hesperetin. researchgate.net

The efficiency of this conversion is crucial for the subsequent absorption and metabolic fate of hesperetin. nih.gov

Endogenous Glucuronidation of Hesperetin

Once hesperetin is liberated from its glycosidic linkage and absorbed across the intestinal wall, it undergoes extensive first-pass metabolism, primarily through glucuronidation. jst.go.jpnih.gov This phase II metabolic reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). jst.go.jpwikipedia.org

Glucuronidation involves the transfer of a glucuronic acid moiety from the activated co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a hydroxyl group on the hesperetin molecule. wikipedia.org This reaction increases the water solubility of hesperetin, facilitating its excretion from the body. wikipedia.org

Several UGT isoforms have been identified as being involved in the glucuronidation of hesperetin. nih.gov These enzymes exhibit both tissue-specific expression and substrate-specific activity. The major UGT isoforms responsible for hesperetin glucuronidation include UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9. nih.govnih.gov Other isoforms such as UGT1A6, UGT1A10, UGT2B7, and UGT2B15 also contribute to this process, albeit to varying degrees. nih.gov

Hesperetin possesses two primary sites for glucuronidation: the 7-hydroxyl group on the A-ring and the 3'-hydroxyl group on the B-ring. nih.gov The specific UGT isoform involved dictates the position of glucuronide conjugation, leading to the formation of two major isomers: hesperetin-7-O-β-D-glucuronide and hesperetin-3'-O-β-D-glucuronide. nih.govnih.gov

Some UGT isoforms exhibit remarkable regioselectivity. For instance, UGT1A3 and UGT1A6 almost exclusively produce hesperetin-7-O-glucuronide. nih.gov In contrast, UGT1A7 primarily forms the 3'-O-glucuronide. nih.gov Other isoforms, including UGT1A1, UGT1A8, UGT1A9, UGT1A10, and UGT2B7, are capable of conjugating glucuronic acid at both positions. nih.gov Hesperetin-7-O-β-D-glucuronide is often the main circulating metabolite of hesperidin found in plasma. nih.govresearchgate.net

The glucuronidation of hesperetin is a key component of first-pass metabolism, occurring in both the small intestine and the liver. nih.govjst.go.jpnih.gov The intestinal epithelium, particularly the cells of the small intestine, plays a significant role in the initial glucuronidation of absorbed hesperetin. nih.govnih.gov This is due to the expression of various UGT isoforms within these cells. jst.go.jp Following absorption and initial metabolism in the intestine, hesperetin and its glucuronide metabolites are transported via the portal vein to the liver, where further glucuronidation and other phase II metabolic reactions can occur. jst.go.jpnih.gov The combined metabolic activities of the intestine and liver ensure that hesperetin is efficiently converted into its more water-soluble glucuronide conjugates before entering systemic circulation. nih.govnih.gov

Properties

Molecular Formula

C₂₂H₂₂O₁₂

Molecular Weight

478.4

Origin of Product

United States

Biosynthesis and Biotransformation Pathways of Hesperetin Glucuronides

In Vitro Models for Studying Hesperetin (B1673127) Glucuronidation Pathways

To elucidate the mechanisms of hesperetin glucuronidation, researchers employ various in vitro models that replicate different aspects of the metabolic process. These models range from isolated enzyme systems to complex cellular cultures that mimic human tissues.

Cell-Free Enzyme Assays

Cell-free enzyme assays provide a controlled environment to study the kinetics and specificity of glucuronidation without the complexities of a whole-cell system. These assays typically utilize subcellular fractions or purified enzymes.

Human Liver Microsomes (HLMs): HLMs are vesicles formed from the endoplasmic reticulum of human liver cells and are a rich source of UGT enzymes. nih.gov They are a standard tool for in vitro drug metabolism studies. nih.gov In a typical assay, hesperetin is incubated with HLMs in the presence of the co-substrate UDPGA. To ensure the accessibility of the enzyme's active site, which is located inside the microsomal lumen, the membrane is often permeabilized using detergents or pore-forming agents like alamethicin. nih.gov Researchers can then measure the rate of formation of hesperetin glucuronides to determine kinetic parameters.

Recombinant UGT Enzymes: To identify which specific UGT isoforms are responsible for hesperetin glucuronidation, scientists use recombinant enzymes. These are individual human UGT enzymes (e.g., UGT1A1, UGT1A9) produced in host cell lines (like insect or bacterial cells). nih.gov By incubating hesperetin with each of these purified enzymes individually, it is possible to pinpoint their specific contributions to the formation of different glucuronide isomers. Studies using this approach have demonstrated that hesperetin is a substrate for multiple UGTs, leading to the formation of various glucuronidated products. nih.gov

These cell-free systems are invaluable for characterizing the fundamental enzymatic processes of glucuronidation, determining kinetic constants (K_m and V_max), and investigating potential drug-herb interactions by assessing the inhibitory effects of other compounds on hesperetin metabolism. nih.govnih.gov

Cellular Models (e.g., Intestinal and Hepatic Cell Lines)

Cellular models offer a more integrated system that includes not only metabolic enzymes but also cellular uptake and efflux transporters, providing a more comprehensive picture of biotransformation.

Pharmacokinetics and Bioavailability Considerations of Rac Hesperetin 7 O β D Glucuronide

Absorption and Distribution Dynamics of Hesperetin (B1673127) Glucuronides

The journey of hesperetin from ingestion to circulation is complex. Its primary dietary source, hesperidin (B1673128), is poorly absorbed in its glycoside form. The initial step of its metabolism typically occurs in the gut, where intestinal microflora hydrolyze hesperidin into its aglycone, hesperetin nih.govnih.gov. This aglycone form is then absorbed.

Studies using in vitro models, such as Caco-2 intestinal cells, and in vivo human and animal trials have elucidated the subsequent steps. Once absorbed, hesperetin is extensively subjected to phase II metabolism, primarily in the intestinal cells and the liver, leading to the formation of glucuronide and sulfate (B86663) conjugates nih.govacs.org. Hesperetin 7-O-β-D-glucuronide, along with hesperetin 3'-O-β-D-glucuronide, are the major metabolites found circulating in the plasma nih.govresearchgate.net. While free hesperetin is rarely detected in significant amounts in the bloodstream, its conjugated glucuronide and sulfate forms are readily quantifiable nih.gov.

The absorption of hesperetin metabolites can occur in both the small and large intestines. When hesperetin is available as a glucoside (hesperetin-7-O-glucoside), it is rapidly hydrolyzed and absorbed in the small intestine nih.govdtu.dk. In contrast, hesperidin (a rutinoside) is largely unabsorbed in the small intestine and travels to the colon, where bacterial enzymes facilitate the release of hesperetin for absorption nih.govnih.gov. Despite the different sites of absorption, the profile of metabolites formed appears to be consistent dtu.dk.

Following absorption and conjugation, hesperetin metabolites are distributed throughout the body. Animal studies in rats have shown that after dietary intake, the highest concentrations of hesperetin and its metabolites are found in the liver, with the aorta having the second-highest concentration nih.gov. This distribution is significant as the aorta is a key target for the vascular effects of these compounds.

Factors Influencing Systemic Exposure of rac-Hesperetin 7-O-β-D-Glucuronide

The concentration of rac-Hesperetin 7-O-β-D-Glucuronide that reaches the systemic circulation is not static; it is influenced by several factors, from the formulation of the ingested precursor to the composition of the accompanying meal.

The poor water solubility of hesperidin and hesperetin is a major limiting factor in their bioavailability mdpi.comnih.gov. To overcome this, various formulation strategies have been developed, which in turn significantly impact the systemic levels of their glucuronidated metabolites.

Micronization, a process that reduces the particle size of a compound, has been shown to enhance the bioavailability of hesperidin nih.gov. This increased surface area improves its dissolution and subsequent absorption, leading to higher plasma concentrations of its metabolites. Similarly, creating a water-dispersible form of hesperetin through micronization results in more rapid absorption and a higher maximum plasma concentration (Cmax) of its metabolites, including hesperetin 7-O-β-D-glucuronide nih.gov.

Another effective approach is the formation of inclusion complexes. A study comparing a compound of hesperetin-7-glucoside with β-cyclodextrin to a simple mixture of hesperidin and dextrin (B1630399) found a dramatic improvement in bioavailability. The area under the curve (AUC), which represents total drug exposure over time, was over 100-fold higher for the β-cyclodextrin complex, and the peak plasma concentration was approximately 444 times higher, achieved 6 hours faster researchgate.net.

Table 1: Pharmacokinetic Parameters of Total Hesperetin After Oral Administration of Different Formulations in Humans
FormulationDoseCmax (µM)Tmax (h)AUC0-24h (µM·h)
Hesperidin/Dextrin (Control)200 mg Hesperidin0.016.50.33
Hesperetin-7-glucoside-β-cyclodextrinEquivalent to 200 mg Hesperidin4.440.534.44

Data adapted from a study comparing a novel hesperetin-7-glucoside with β-cyclodextrin formulation to a standard hesperidin mixture. The parameters reflect the total hesperetin measured in plasma after enzymatic deconjugation researchgate.net.

The food matrix in which hesperidin or hesperetin is consumed plays a crucial role in the bioavailability of their metabolites. The solubility of hesperidin within a beverage, for instance, has been identified as a key factor for its bioavailability mdpi.com. Studies investigating orange juice have shown that hesperidin exists in both a soluble form and precipitated within the juice's cloud particles mdpi.com.

Furthermore, co-ingestion of other flavonoids can modulate the absorption and metabolism of hesperetin. Research using Caco-2 cell models has demonstrated that the presence of other flavonoids, such as quercetin, can increase the transport of hesperetin metabolites across the intestinal barrier to the basolateral side, which simulates entry into the bloodstream researchgate.netnih.gov. This effect is partly attributed to the inhibition of apically located efflux transporters (like ABCG2), which would otherwise pump the metabolites back into the intestinal lumen nih.gov.

The dietary matrix can also have complex effects. For example, one study examined the impact of consuming orange juice with full-fat yogurt. The results suggested that the yogurt matrix could influence the absorption and subsequent excretion of flavanone (B1672756) metabolites, highlighting the intricate interplay between dietary components mdpi.com. The synergistic effect of hesperetin with other compounds like trans-resveratrol has also been noted, where a positive effect on insulin (B600854) resistance was observed only when the two were co-administered mdpi.com.

Interconversion and Differential Plasma Concentrations of Hesperetin Glucuronide Isomers

Upon absorption, hesperetin is conjugated at different positions, primarily resulting in hesperetin-7-O-β-D-glucuronide (HPT7G) and hesperetin-3'-O-β-D-glucuronide (HPT3'G) circulating in the plasma nih.govresearchgate.net. These isomers are not biologically equivalent.

A pivotal study revealed that HPT7G exerts hypotensive, vasodilatory, and anti-inflammatory activities, whereas HPT3'G showed little to no effect on these parameters nih.gov. This finding underscores the importance of the specific position of glucuronidation and suggests that Hesperetin 7-O-β-D-glucuronide is a key active metabolite responsible for some of the vascular health effects attributed to citrus consumption. Another study found that HPT7G could enhance osteoblast differentiation, a process crucial for bone formation nih.gov.

The relative plasma concentrations of these isomers are therefore of significant interest. While both are major metabolites, their precise ratio can vary. The metabolic process involves UDP-glucuronosyltransferase (UGT) enzymes, and the specific UGT isoforms involved likely determine the proportion of each glucuronide isomer formed. Currently, there is limited information on the direct interconversion between HPT7G and HPT3'G in the plasma; their circulating levels are primarily considered a direct result of the initial conjugation process in the intestine and liver.

Table 2: Pharmacokinetic Parameters of Total Hesperetin After Single Oral Dose of Hesperetin Aglycone in Humans
ParameterValue
Dose135 mg
Cmax825.78 ± 410.63 ng/mL (2.73 µM)
Tmax4.0 ± 0.5 h
AUC0-∞4846.20 ± 1675.99 ng·h/mL
Elimination Half-life (t1/2)3.05 ± 0.91 h

Data represent the mean ± S.D. for total hesperetin (after enzymatic hydrolysis of conjugates) in the plasma of six healthy volunteers. These values reflect the combined concentration of all hesperetin conjugates, including the 7-O-glucuronide and 3'-O-glucuronide isomers e-lactancia.orgresearchgate.net.

Excretion Pathways of Hesperetin Glucuronides

The elimination of hesperetin metabolites, including rac-Hesperetin 7-O-β-D-Glucuronide, primarily occurs via the kidneys and subsequent urinary excretion e-lactancia.orgresearchgate.net. After circulating in the bloodstream, these water-soluble glucuronide and sulfate conjugates are filtered by the kidneys and removed from the body in the urine.

Studies in humans have shown that after a single oral dose of hesperetin aglycone, urinary excretion of its metabolites begins within the first few hours, with the maximum excretion rate occurring around 4.5 hours post-ingestion e-lactancia.org. The excretion is typically complete within 24 hours e-lactancia.org.

The total amount of hesperetin metabolites recovered in the urine is relatively low compared to the ingested dose. For example, after administering pure hesperetin aglycone, the cumulative urinary recovery was found to be approximately 3.3% of the dose e-lactancia.orgresearchgate.net. This low recovery suggests that hesperetin undergoes extensive metabolism, including potential degradation of the flavonoid ring structure by the gut microbiota into smaller phenolic acids, which are also absorbed and excreted e-lactancia.org. The profile of excreted metabolites in urine includes various glucuronide and sulfate conjugates, and this profile does not appear to differ whether the initial absorption occurs in the small intestine or the colon dtu.dk.

Analytical Methodologies for Rac Hesperetin 7 O β D Glucuronide Research

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly when coupled with mass spectrometry, stands as the cornerstone for the analysis of rac-Hesperetin 7-O-β-D-Glucuronide in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the sensitive and selective quantification of Hesperetin (B1673127) 7-O-β-D-Glucuronide. This method offers high specificity, allowing for the differentiation of the target analyte from other structurally similar compounds present in biological matrices.

In a typical LC-MS/MS setup, the sample is first subjected to liquid chromatography to separate the components. The separated compounds then enter the mass spectrometer, where they are ionized. For the analysis of hesperetin and its metabolites, electrospray ionization (ESI) in negative mode is often employed. nih.gov The precursor ion corresponding to Hesperetin 7-O-β-D-Glucuronide is selected and fragmented, and the resulting product ions are monitored for quantification, a process known as multiple reaction monitoring (MRM). nih.gov This highly selective detection method minimizes interferences and enhances the accuracy of the measurement. nih.gov

Research has demonstrated the utility of LC-MS/MS in determining the concentrations of hesperetin glucuronides in plasma and urine samples. researchgate.net For instance, after oral administration of hesperidin (B1673128), LC-MS/MS has been used to identify and quantify both Hesperetin-7-O-β-D-glucuronide and Hesperetin-3'-O-β-D-glucuronide as the major metabolites in rat plasma. researchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-performance liquid chromatography (UPLC), a refinement of traditional high-performance liquid chromatography (HPLC), utilizes columns with smaller particle sizes to achieve higher resolution, faster analysis times, and increased sensitivity. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a robust platform for the analysis of rac-Hesperetin 7-O-β-D-Glucuronide.

A rapid and validated UPLC-MS/MS method has been developed for the analysis of racemic hesperetin and its (R)- and (S)-enantiomers in human plasma and urine. nih.gov This method involves the use of a UPLC HSS T3 reversed-phase column for the analysis of racemic hesperetin. nih.gov The method demonstrated good linearity within the concentration ranges of 50 to 5000 nM for racemic hesperetin in plasma and 100 to 10,000 nM in urine. nih.gov The precision and reproducibility of the method were found to be high, with deviations generally below 15%. nih.gov

Sample Preparation and Derivatization Strategies for Biological Matrices

The analysis of rac-Hesperetin 7-O-β-D-Glucuronide in biological matrices such as plasma and urine requires meticulous sample preparation to remove interfering substances and concentrate the analyte of interest.

A common initial step involves enzymatic hydrolysis to cleave the glucuronide moiety, allowing for the quantification of total hesperetin. This is typically achieved by incubating the biological matrix with β-glucuronidase and sulfatase. nih.gov

Following enzymatic treatment, solid-phase extraction (SPE) is a widely used technique for the isolation and purification of hesperetin from the complex biological sample. nih.gov Mixed-mode cartridges that possess both reversed-phase and anion-exchange functionalities have proven effective for this purpose, particularly when using 96-well plates for high-throughput analysis. nih.gov

Synthesis and Characterization of Reference Standards

The availability of pure and well-characterized reference standards is paramount for the accurate quantification of rac-Hesperetin 7-O-β-D-Glucuronide. These standards are essential for method validation, calibration, and quality control.

Commercial suppliers offer rac-Hesperetin 7-O-β-D-Glucuronide as a reference material, often with a purity of over 95% as determined by HPLC. lgcstandards.comlgcstandards.com The chemical identity of these standards is confirmed through various analytical techniques.

PropertyValue
Chemical Name rac-Hesperetin 7-O-β-D-Glucuronide
CAS Number 1237479-09-2 lgcstandards.comlgcstandards.com
Alternate CAS Number 67322-08-1 lgcstandards.comlgcstandards.com
Molecular Formula C22H22O12 lgcstandards.comlgcstandards.com
Molecular Weight 478.4 g/mol lgcstandards.comlgcstandards.com
Appearance Yellow Solid cymitquimica.com
Purity >95% (HPLC) lgcstandards.comlgcstandards.com
Storage Temperature -20°C lgcstandards.comlgcstandards.com

Stereoisomeric Analysis: Quantification and Bioactivity Assessment of (R)- and (S)-Enantiomers

Hesperetin possesses a chiral carbon atom, leading to the existence of (R)- and (S)-enantiomers. nih.gov These enantiomers can exhibit different biological activities, making their individual quantification and bioactivity assessment crucial. nih.gov

A chiral HPLC method has been developed to separate the (S)- and (R)-enantiomers of hesperetin on both analytical and semi-preparative scales. nih.gov For the quantification of hesperetin enantiomers in biological fluids, a UPLC-MS/MS method has been established using a chiral column, such as a Chiralpak IA-3. nih.gov This method has demonstrated linearity for (S)- and (R)-hesperetin in plasma (25 to 2500 nM) and urine (50 to 5000 nM). nih.gov

Studies investigating the stereoselective metabolism of hesperetin have shown some differences in the glucuronidation and transport of the (S)- and (R)-enantiomers. nih.gov However, these differences have been reported to be relatively small, suggesting that for certain endpoints, studies using racemic hesperetin may provide a reasonable reflection of the behavior of the naturally occurring (S)-enantiomer. nih.gov

In Vitro and Ex Vivo Analytical Approaches for Metabolite Profiling

In vitro and ex vivo analytical approaches are invaluable for elucidating the metabolic pathways of hesperetin and profiling its metabolites, including Hesperetin 7-O-β-D-Glucuronide.

In vitro models, such as human small intestinal fractions containing UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), are used to study the stereoselective conjugation of hesperetin enantiomers. nih.gov Caco-2 cell monolayers serve as a model for the intestinal transport barrier to investigate the absorption and transport of hesperetin and its metabolites. nih.gov

Ex vivo studies, which involve the analysis of biological samples from organisms administered with the parent compound, provide a more holistic view of metabolism. For example, an ex vivo approach using serum from rats administered with hesperetin has been employed to compare the antioxidant and anti-inflammatory activities of hesperetin metabolites with the parent compound. nih.gov These studies have revealed that hesperetin metabolites, primarily glucuronides and sulfates, exhibit potent biological activities. nih.gov

Emerging Research Perspectives and Future Directions

Exploration of Differential Activities of Isomers (racemic mixture vs. individual enantiomers)

Hesperetin (B1673127) possesses a chiral center, resulting in (S)- and (R)-enantiomers. researchgate.netnih.gov In nature, the (2S)-enantiomer of hesperidin (B1673128) and its aglycone, S-hesperetin, are the predominant forms. nih.govresearchgate.net However, commercially available hesperetin is often a racemic mixture of both enantiomers. nih.gov Research into the differential activities of the racemic mixture versus individual enantiomers is a burgeoning field.

Studies have revealed stereoselective differences in the metabolism, transport, and bioactivity of hesperetin enantiomers. nih.govresearchgate.net For instance, in vitro studies have shown a significantly higher rate of glucuronidation for S-hesperetin compared to R-hesperetin. researchgate.net Conversely, in vivo studies in rats administered a racemic mixture of hesperetin demonstrated a longer half-life and greater cumulative urinary excretion of R-hesperetin. researchgate.net

Despite these metabolic differences, some research suggests that for certain biological endpoints, such as intestinal metabolism and transport, experiments with racemic hesperetin may adequately represent the effects of the naturally occurring S-enantiomer. nih.gov However, the distinct biological activities of individual glucuronidated metabolites highlight the importance of studying the enantiomers separately. For example, hesperetin-7-O-β-D-glucuronide has been shown to exert hypotensive, vasodilatory, and anti-inflammatory effects, whereas hesperetin-3'-O-β-D-glucuronide exhibits minimal activity in these areas. nih.gov This underscores the critical role of the glucuronidation position in determining bioactivity.

Table 1: Differential Activities of Hesperetin Glucuronide Isomers

IsomerBiological ActivityReference
Hesperetin-7-O-β-D-glucuronide (HPT7G)Hypotensive, vasodilatory, anti-inflammatory, enhances osteoblast differentiation. nih.govnih.gov
Hesperetin-3'-O-β-D-glucuronide (HPT3'G)Limited hypotensive and vasodilatory activity. nih.gov

Investigation of Inter-species Differences in Metabolism and Biological Responses

The metabolism of flavonoids like hesperetin can vary significantly between species, influencing their bioavailability and biological effects. oulu.fi After oral intake, hesperidin is hydrolyzed by the gut microbiota to hesperetin, which is then absorbed and metabolized. researchgate.netnih.gov In humans and rats, the main circulating metabolites are hesperetin glucuronides and sulfates. nih.govresearchgate.net

However, the specific metabolic pathways and the resulting profile of metabolites can differ. For example, a study investigating carbofuran (B1668357) metabolism in various mammals, including humans, revealed species-specific differences in metabolite formation, highlighting the importance of considering these variations in risk assessment. oulu.fi Such inter-species differences in metabolic pathways are crucial for translating findings from animal models to human health. oulu.fi The composition of the gut microbiota, which plays a key role in the initial hydrolysis of hesperidin, also varies between individuals and species, further contributing to differences in metabolism and subsequent biological responses. nih.gov

Advanced In Vitro Co-culture Models for Studying Host-Microbiota-Metabolite Interactions

To better understand the complex interplay between host cells, gut microbiota, and metabolites like rac-Hesperetin 7-O-β-D-Glucuronide, researchers are developing advanced in vitro co-culture models. microbiotajournal.comrug.nl These models aim to mimic the physiological environment of the human gut, allowing for the investigation of host-microbiota interactions under controlled conditions. rug.nlmdpi.com

Examples of such models include:

Caco-2 cell monolayers: These are widely used to simulate the intestinal barrier and study the transport and metabolism of compounds like hesperetin. nih.govresearchgate.net Studies using Caco-2 cells have shown that hesperetin is metabolized to hesperetin-7-O-glucuronide and hesperetin-7-O-sulfate, which are then primarily transported back to the apical (luminal) side. researchgate.net

Co-cultures of intestinal and immune cells: For instance, a co-culture of Caco-2 and THP-1 (monocytic) cells has been used to investigate the anti-inflammatory effects of encapsulated hesperetin. nih.gov

Gut-on-a-chip models: These microfluidic devices can replicate the three-dimensional structure and dynamic environment of the intestine, providing a more physiologically relevant platform for studying host-microbiota interactions. rug.nl

Anaerobic bacterial-epithelial co-culture systems: These models are specifically designed to study the interaction between oxygen-sensitive gut bacteria and human intestinal cells. rug.nl

Systems Biology Approaches to Elucidate Complex Mechanism Networks

Systems biology offers a holistic approach to understanding the complex mechanisms of action of compounds like hesperetin and its metabolites. nih.gov By integrating data from genomics, proteomics, and metabolomics with bioinformatics tools, researchers can identify key molecular targets and signaling pathways. nih.govtbzmed.ac.ir

Network pharmacology, a key component of systems biology, has been used to investigate the therapeutic potential of hesperetin in conditions like metabolic dysfunction-associated steatotic liver disease (MASLD). nih.gov Such studies have identified multiple targets and pathways modulated by hesperetin, including those involved in inflammation and lipid metabolism. nih.gov For example, hesperetin has been shown to modulate the IL-6-mediated STAT3-SOCS3 signaling pathway to reduce lipid accumulation. nih.gov

Bioinformatic approaches have also been employed to identify the molecular targets of hesperetin in breast cancer stem cells, pointing to the involvement of p53, PPARG, and Notch signaling pathways. tbzmed.ac.ir These systems-level investigations provide a comprehensive understanding of the multifaceted biological effects of hesperetin and its glucuronidated metabolites, moving beyond a single-target paradigm.

Development of Novel Analytical Techniques for Enhanced Metabolite Detection and Characterization

Advancements in analytical techniques are crucial for the accurate detection, quantification, and characterization of hesperetin metabolites in biological samples. researchgate.netbenthamscience.com

Key techniques include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone for analyzing hesperetin and its metabolites in biological matrices like plasma and urine. researchgate.netbenthamscience.com Methods using Ultra-Performance Liquid Chromatography (UPLC)-MS/MS have been developed for the rapid and sensitive analysis of racemic hesperetin and its individual enantiomers. researchgate.net

Chiral Chromatography: The separation of (S)- and (R)-hesperetin enantiomers is essential for studying their distinct metabolic fates and biological activities. nih.govnih.gov Chiral High-Performance Liquid Chromatography (HPLC) methods have been successfully developed for this purpose. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and has been used to characterize hesperetin-glucoside inclusion complexes. nih.govmdpi.com

Untargeted Chiral Metabolomics: Novel strategies combining chiral derivatization with high-resolution mass spectrometry are being developed for the simultaneous analysis of a wide range of chiral metabolites, which could be applied to hesperetin and its derivatives. nih.gov

These advanced analytical methods enable a more precise and comprehensive understanding of the pharmacokinetics and metabolism of rac-Hesperetin 7-O-β-D-Glucuronide and other related compounds.

Q & A

Q. What methodologies address challenges in detecting rac-Hesperetin 7-O-β-D-Glucuronide in complex microbiota-rich environments like the gut?

  • Combine stable isotope labeling (¹³C-glucuronide) with metagenomic sequencing to track microbial β-glucuronidase activity. Use MALDI-TOF imaging for spatial resolution in intestinal sections .

Methodological Considerations for Data Interpretation

  • Handling Spectral Overlaps in NMR : Assign peaks using 2D experiments (HSQC, HMBC) and compare with reference data for structurally analogous flavonoids .
  • Mitigating Matrix Effects in LC-MS : Use matrix-matched calibration curves and post-column infusion to assess ion suppression/enhancement .
  • Ethical and Reproducibility Standards : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for study design and report detailed protocols in public repositories (e.g., protocols.io ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.